molecular formula C23H26N4O3 B4228515 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B4228515
M. Wt: 406.5 g/mol
InChI Key: DHGZNLGGJKUTOC-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine is a complex organic compound that features a unique combination of benzodioxole, pyrazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyrazole intermediates, followed by their coupling with piperazine.

  • Preparation of Benzodioxole Intermediate:

    • Starting material: 1,3-benzodioxole
    • Reaction: Alkylation with a suitable alkyl halide in the presence of a base (e.g., potassium carbonate) to form the benzodioxol-5-ylmethyl intermediate.
  • Preparation of Pyrazole Intermediate:

    • Starting material: Phenylhydrazine and ethyl acetoacetate
    • Reaction: Cyclization under acidic conditions to form the 5-phenyl-4,5-dihydro-1H-pyrazole intermediate.
  • Coupling Reaction:

    • The benzodioxol-5-ylmethyl intermediate is reacted with the pyrazole intermediate in the presence of a suitable coupling agent (e.g., EDCI) to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine can undergo various chemical reactions, including:

  • Oxidation:

    • Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
    • Conditions: Acidic or basic medium
    • Major Products: Oxidized derivatives of the benzodioxole and pyrazole moieties.
  • Reduction:

    • Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
    • Conditions: Anhydrous solvents
    • Major Products: Reduced derivatives of the carbonyl groups.
  • Substitution:

    • Reagents: Halogenating agents (e.g., N-bromosuccinimide)
    • Conditions: Solvent medium (e.g., dichloromethane)
    • Major Products: Halogenated derivatives at specific positions on the benzodioxole or pyrazole rings.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine has several scientific research applications:

  • Chemistry:

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology:

    • Investigated for its potential as a biochemical probe.
    • Studied for its interactions with biological macromolecules.
  • Medicine:

    • Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
    • Used in drug discovery and development programs.
  • Industry:

    • Potential applications in the development of new materials with specific properties.
    • Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

  • Molecular Targets:

    • Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.
    • Receptors: Binding to specific receptors to modulate their activity.
  • Pathways:

    • Signal Transduction: Modulation of signaling pathways involved in cell growth, differentiation, and apoptosis.
    • Gene Expression: Regulation of gene expression to alter cellular functions.

Comparison with Similar Compounds

  • 1-(1,3-Benzodioxol-5-ylmethyl)-4-[2-oxo-2-(4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine
  • 1-(1,3-Benzodioxol-5-ylmethyl)-4-[2-oxo-2-(5-phenyl-1H-pyrazol-1-yl)ethyl]piperazine
  • Uniqueness:

    • The presence of both benzodioxole and pyrazole moieties in the same molecule.
    • The specific substitution pattern and functional groups that confer unique chemical and biological properties.
  • Properties

    IUPAC Name

    2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-phenyl-3,4-dihydropyrazol-2-yl)ethanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H26N4O3/c28-23(27-20(8-9-24-27)19-4-2-1-3-5-19)16-26-12-10-25(11-13-26)15-18-6-7-21-22(14-18)30-17-29-21/h1-7,9,14,20H,8,10-13,15-17H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DHGZNLGGJKUTOC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)N4C(CC=N4)C5=CC=CC=C5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H26N4O3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    406.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
    Reactant of Route 2
    Reactant of Route 2
    2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
    Reactant of Route 3
    2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
    Reactant of Route 4
    2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
    Reactant of Route 5
    2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
    Reactant of Route 6
    Reactant of Route 6
    2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone

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